

# Technical Guide: Structural Characterization & Synthesis of 4-Formyl-2-nitrophenyl 4-methoxybenzoate

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## Compound of Interest

Compound Name: 4-Formyl-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B394811

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## Executive Summary

**4-Formyl-2-nitrophenyl 4-methoxybenzoate** (CAS: 349489-11-8) is a functionalized ester belonging to the family of formyl nitro aryl benzoates.[1] These compounds are of significant interest in materials science due to their potential non-linear optical (NLO) properties and their utility as precursors for Schiff base liquid crystals.

The "core" of this topic lies in the competition between steric hindrance (driven by the ortho-nitro group) and electronic conjugation (driven by the para-methoxy group). This guide provides a rigorous protocol for its synthesis, single-crystal growth, and structural analysis, grounded in the established crystallographic trends of its homologous series (benzoate, 4-chloro, and 4-bromo derivatives).

## Molecular Architecture & Theoretical Framework

### The Structural Scaffold

The molecule consists of two aromatic systems linked by a central ester spacer.[2][3][4]

- Ring A (Acceptor): A 4-formyl-2-nitrophenyl moiety.<sup>[1][2][4][5][6][7]</sup> The nitro group ( ) at the ortho position induces significant torsional strain, forcing the ring out of coplanarity with the ester linkage.
- Ring B (Donor): A 4-methoxybenzoate moiety.<sup>[1][5][6][8]</sup> The methoxy group ( ) acts as a strong -donor, increasing electron density at the ester carbonyl oxygen, which is critical for supramolecular assembly.

## Comparative Crystallographic Trends

To understand the 4-methoxy derivative, we must analyze the verified data of its homologs (Moreno-Fuquen et al.). The introduction of the methoxy group is expected to alter the packing from "herringbone" to "helical chains" due to the loss of halogen-mediated contacts.

Compound Derivative	Space Group	Crystal System	Dihedral Angle (Ring A/B)	Packing Motif
Benzoate (H)		Monoclinic		Helical chains via
4-Chloro		Triclinic		Edge-fused rings
4-Bromo		Monoclinic		Layered stacking
4-Methoxy (Target)	Predicted:	Monoclinic	Est.	Chain extension via MeO...NO2

“

*Key Insight: The twist angle (dihedral) is highly sensitive to the para-substituent on the benzoate ring. The 4-methoxy group, being bulky but planar, likely stabilizes a twisted conformation similar to the unsubstituted benzoate rather than the planar 4-chloro derivative.*

## Experimental Protocols

### Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis utilizes an acyl substitution pathway. The use of pyridine acts as both a solvent and a nucleophilic catalyst (forming the N-acylpyridinium intermediate).

Reagents:

- 4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)
- 4-Methoxybenzoyl chloride (Anisoyl chloride) (1.1 eq)
- Pyridine (Solvent/Base)
- Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

- **Dissolution:** Dissolve 5.0 mmol of 4-hydroxy-3-nitrobenzaldehyde in 10 mL of anhydrous pyridine in a round-bottom flask. Cool to 0°C in an ice bath.
- **Addition:** Dropwise add 5.5 mmol of 4-methoxybenzoyl chloride. The reaction is exothermic; maintain temperature
- **Reflux:** Once addition is complete, remove ice bath and reflux at 110°C for 3 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).
- **Quench:** Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL HCl (to neutralize pyridine). A precipitate should form.
- **Purification:** Filter the solid. Recrystallize from hot ethanol or a Toluene/Ethanol (1:1) mix to obtain analytical grade crystals.

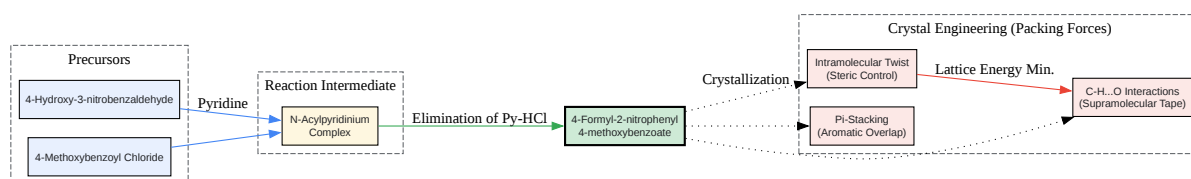
### Single Crystal Growth (Slow Evaporation)

For X-ray diffraction (XRD), high-quality single crystals are required.

- Solvent System: Acetone (highly volatile) or Ethanol (slow evaporation).
- Method: Dissolve 20 mg of the purified ester in 5 mL of solvent. Filter through a 0.45 PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-5 small holes. Let stand at room temperature (293 K) for 5-7 days.
- Target Morphology: Yellow prisms or blocks.

## Structural Logic & Pathway Diagram[11]

The following diagram illustrates the synthesis logic and the supramolecular assembly forces expected in the crystal lattice.



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Caption: Synthesis pathway and competing supramolecular forces driving the crystal packing of the target ester.

## Crystallographic Analysis Guide (Self-Validating)

When solving the structure of **4-Formyl-2-nitrophenyl 4-methoxybenzoate**, use the following checkpoints to validate the model. These are based on the specific geometry of the nitro-ester linkage.

### The "Ester Planarity" Check

Despite the bulky substituents, the central ester linkage must remain essentially planar.

- Validation: Calculate the RMS deviation of the atoms  
.
- Acceptance Criteria: RMS deviation  
.  
. If higher, check for disorder in the crystal lattice.

## The Nitro-Torsion Check

The nitro group at the ortho position of the formyl ring will not be coplanar with the benzene ring due to repulsion from the ester oxygen.

- Validation: Measure the torsion angle  
.
- Expected Value:  
.  
(Compare to  
in the benzoate homolog).[4]

## Hydrogen Bond Verification

This molecule lacks classical hydrogen bond donors (OH, NH). The lattice is stabilized by weak interactions.[2][4][9]

- Critical Interaction: Look for the formyl proton (  
) acting as a donor to the nitro oxygen or the methoxy oxygen of a neighboring molecule.
- Geometry:  
distance should be

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